2-(4-Isopropylpiperazin-1-yl)ethanol

Description

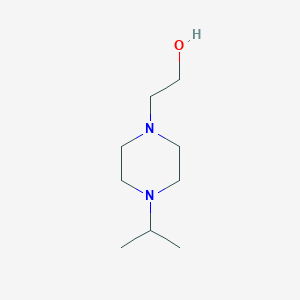

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYNMWFSJAIPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406285 | |

| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103069-50-7 | |

| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103069-50-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Isopropylpiperazin-1-yl)ethanol

Introduction

2-(4-Isopropylpiperazin-1-yl)ethanol is a substituted piperazine derivative of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.[1] The presence of both a hydroxyl group and a tertiary amine within the structure of this compound suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.

This technical guide provides a comprehensive overview of the physical properties of this compound. Due to a scarcity of publicly available experimental data for this specific compound, this guide leverages data from its close structural isomer, 2-(4-isobutylpiperazin-1-yl)ethanol, to provide estimated values and context. The principles and experimental methodologies detailed herein are fundamental to the physicochemical characterization of novel chemical entities and are presented with the rigor required for scientific research and development.

Physicochemical Properties

A summary of the core physical properties is presented in the table below. It is critical to note that the quantitative values are derived from data for the isobutyl analog, 2-(4-isobutylpiperazin-1-yl)ethanol, and should be considered as estimations for this compound. The structural difference between an isopropyl and an isobutyl group, while seemingly minor, can influence properties such as boiling point and density due to differences in molecular packing and van der Waals forces.

| Property | Estimated Value (based on 2-(4-isobutylpiperazin-1-yl)ethanol) | Rationale for Isopropyl vs. Isobutyl Isomer |

| Molecular Formula | C₁₀H₂₂N₂O | Identical for both isomers. |

| Molecular Weight | 186.29 g/mol | Identical for both isomers. |

| Appearance | Colorless to pale yellow liquid | Expected to be similar for both isomers. |

| Boiling Point | Not available | The boiling point of the isopropyl isomer may be slightly lower than the isobutyl isomer due to its more compact structure, which can reduce the surface area for intermolecular interactions. |

| Density | Not available | The density of the isopropyl isomer is expected to be similar to, or slightly lower than, the isobutyl isomer due to less efficient packing of the branched isopropyl group compared to the isobutyl group. |

| Solubility | Highly soluble in water and common organic solvents such as ethanol and acetone.[2] | The presence of the hydroxyl group allows for hydrogen bonding with polar solvents like water.[2] The piperazine nitrogen atoms can also act as hydrogen bond acceptors. The alkyl chain provides some nonpolar character, allowing for solubility in organic solvents. This amphipathic nature is expected to be very similar for both isomers. |

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity. The Thiele tube method is a common and efficient technique for this measurement.[3]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution throughout the oil bath.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Causality Behind Experimental Choices: The use of an inverted capillary tube provides a nucleation site for boiling and a clear visual indicator of the equilibrium between the liquid and vapor phases. The Thiele tube design ensures uniform heating of the sample, which is crucial for an accurate determination.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For a liquid, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance.[5]

Methodology: Graduated Cylinder and Balance

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of the liquid (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Self-Validating System: To ensure accuracy, the measurement should be repeated multiple times, and the average density should be reported. The temperature at which the measurement is performed must also be recorded, as density is temperature-dependent.

Caption: Experimental Workflow for Density Determination.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential for formulation in different delivery systems. A qualitative assessment is often the first step.

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.

-

Observation: The mixture is observed to determine if the solute has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.

Expertise & Experience: The "like dissolves like" principle is a guiding concept here.[6] The polar hydroxyl group and nitrogen atoms of this compound suggest good solubility in polar protic solvents like water and ethanol. The hydrocarbon portion of the molecule suggests some solubility in less polar organic solvents.

Caption: Logical Flow for Qualitative Solubility Assessment.

Authoritative Grounding & Comprehensive References

References

- 1. 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanol CAS#: 20542-08-9 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

2-(4-Isopropylpiperazin-1-yl)ethanol CAS 103069-50-7 safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS 103069-50-7)

Compound Profile and Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of pharmacological activities. The structure combines a basic piperazine nitrogen, an isopropyl group, and a primary alcohol, suggesting potential for both hydrogen bonding and reactivity as a tertiary amine. Understanding these structural features is foundational to anticipating its chemical behavior and toxicological profile.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 103069-50-7 |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Structure | (Image of the chemical structure would be placed here) |

Hazard Identification and Risk Assessment

Based on structure-activity relationships with analogous N-substituted piperazine ethanols, this compound is anticipated to present specific health hazards. The primary concerns are related to its alkaline nature (due to the tertiary amine) and its potential to act as an irritant.

Anticipated GHS Classification

| Hazard Class | Hazard Category | Anticipated Hazard Statement |

| Skin Corrosion/Irritation | Category 1C or 2 | H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed. |

| Specific Target Organ Toxicity | Category 3 (Predicted) | H335: May cause respiratory irritation. |

Rationale for Classification

-

Skin and Eye Damage (Category 1): Piperazine derivatives are often alkaline and can cause significant irritation or corrosive damage upon contact.[1][2] The terminal ethanol group may slightly moderate this, but a conservative approach assuming corrosive potential is warranted. Category 1 for eye damage is particularly likely, as the eye is more sensitive than the skin.[3][4] A substance is classified in Category 1 for serious eye damage if it produces tissue damage or serious physical decay of vision that is not fully reversible within 21 days.[4][5]

-

Skin Irritation (Category 2): Should the compound prove not to be fully corrosive, it would almost certainly be classified as a skin irritant. This classification applies to substances that cause reversible skin damage after an exposure of up to 4 hours.[1][6]

-

Acute Oral Toxicity: Many simple amine compounds exhibit moderate acute oral toxicity. Ingestion could lead to irritation of the gastrointestinal tract.

-

Respiratory Irritation: As with many volatile or aerosolized amines, inhalation of vapors or mists may irritate the respiratory tract.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before handling this compound. The goal is to implement a hierarchy of controls to minimize potential exposure.

Caption: Risk Assessment and Control Workflow for Handling this compound.

Safe Handling and Engineering Controls

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood. All weighing, transferring, and reaction workups should be performed within the fume hood to prevent inhalation of vapors or aerosols.[7] Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required if there is a splash hazard. | Protects against splashes that could cause irreversible eye damage.[7] |

| Skin Protection | Flame-resistant lab coat. Chemical-resistant gloves (Nitrile, minimum 8 mil thickness). | A lab coat protects the body from incidental contact. Nitrile gloves provide good resistance to amine compounds. Always check manufacturer breakthrough times for the specific glove and solvent being used.[7] |

| Hand Protection | Change gloves immediately if they become contaminated. Do not reuse disposable gloves. | Prevents permeation and accidental spread of the chemical to other surfaces or personal items. |

| Respiratory Protection | Not typically required when work is performed in a fume hood. If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Ensures respiratory safety in non-routine situations. |

Handling and Storage Protocol

-

Preparation: Before starting, ensure the fume hood is operational, all required PPE is available, and the location of the emergency eyewash and shower is known.

-

Aliquotting: Transfer the chemical from the stock container to the reaction vessel inside the fume hood. Use a clean pipette or spatula. Avoid generating dust or aerosols.

-

Reaction: Keep all reaction vessels capped or covered to the extent possible.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][8]

-

Waste Disposal: Dispose of all waste materials (including contaminated gloves and paper towels) in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.[8]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists. |

| Inhalation | Move the individual to fresh air immediately.[8][10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[7][9] If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the substance.[10] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. |

Spill Response Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (fume hood sash should be down).

-

Control: Prevent the spill from spreading. Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Neutralize (if applicable): For small spills of basic compounds, a weak acid solution can be used for final decontamination after the bulk material is absorbed, but this should only be done by trained personnel.

-

Collect: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials for hazardous waste disposal.

-

Report: Report the incident to the appropriate safety officer or supervisor.

References

- 1. schc.org [schc.org]

- 2. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]

- 3. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. schc.org [schc.org]

- 5. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. msdspds.bp.com [msdspds.bp.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

A Comprehensive Technical Guide to 2-(4-Isopropylpiperazin-1-yl)ethanol: Structure, Synthesis, and Characterization

Abstract: This technical guide provides a detailed examination of 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS No: 103069-50-7), a substituted piperazine derivative of significant interest to the pharmaceutical and fine chemical industries. The document elucidates the compound's precise chemical structure and nomenclature, outlines a robust and reproducible synthetic pathway with mechanistic insights, and presents a thorough analysis of its expected spectroscopic characteristics. As a versatile synthetic intermediate, the strategic importance of this molecule lies in its bifunctional nature, incorporating a nucleophilic secondary amine within the piperazine ring and a terminal hydroxyl group, making it a valuable building block for drug discovery and development.[1] This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this compound's properties and applications.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, reproducibility in research, and safety. This section details the nomenclature and fundamental physical and chemical properties of the target compound.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is This compound . It is also commonly known by its alternative name, 1-(2-Hydroxyethyl)-4-isopropylpiperazine .[2][3]

Chemical Identifiers

For unambiguous identification across databases and regulatory filings, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 103069-50-7 | [2][3] |

| Molecular Formula | C₉H₂₀N₂O | [2] |

| Molecular Weight | 172.27 g/mol | [2] |

| MDL Number | MFCD06740831 |

Physicochemical Properties

The properties of this compound are largely dictated by the interplay between the polar ethanol tail and the slightly less polar, but hydrogen-bond-accepting, piperazine core. While extensive experimental data for this specific molecule is not publicly compiled, the properties of the closely related parent compound, 1-(2-Hydroxyethyl)piperazine, provide a reliable baseline.

| Property | Expected Value / Description | Rationale / Comparative Data Source |

| Appearance | Clear, colorless to pale yellow viscous liquid | Based on properties of similar N-substituted piperazines.[4] |

| Boiling Point | >250 °C (estimated) | The parent compound, 1-(2-Hydroxyethyl)piperazine, has a boiling point of 246 °C. The addition of the isopropyl group will slightly increase the molecular weight and van der Waals forces, likely raising the boiling point.[4] |

| Density | ~1.0 g/mL (estimated) | The parent compound has a density of 1.061 g/mL. The non-polar isopropyl group may slightly decrease the density.[4] |

| Solubility | Highly soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydroxyl group and tertiary amines are capable of extensive hydrogen bonding with protic solvents, ensuring high water solubility.[5] |

Chemical Structure Elucidation

The molecular architecture of this compound consists of three key functional components: a central piperazine heterocycle, an N-isopropyl substituent, and an N-hydroxyethyl substituent. The piperazine ring exists predominantly in a stable chair conformation. The nitrogen atom at position 1 is substituted with the 2-hydroxyethyl group, while the nitrogen at position 4 is substituted with the isopropyl group. This arrangement makes the two nitrogen atoms chemically distinct tertiary amines.

References

Solubility of 2-(4-Isopropylpiperazin-1-yl)ethanol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Isopropylpiperazin-1-yl)ethanol in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a robust, inferred solubility profile based on first-principles of chemical theory, molecular structure analysis, and comparisons with analogous compounds. We delve into the underlying physicochemical principles that govern its solubility, including polarity, hydrogen bonding, and intermolecular forces. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the quantitative determination of solubility using the isothermal saturation method, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound

This compound is a substituted piperazine derivative. Its molecular structure, featuring a piperazine ring, a hydroxyl group, and an isopropyl substituent, imparts a unique combination of physicochemical properties that are critical to its function in chemical synthesis. Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Understanding the solubility of intermediates like this compound is paramount for the successful design and scale-up of synthetic routes, enabling rational solvent selection for reactions, extractions, and crystallizations. This guide provides the foundational knowledge to predict and experimentally verify its solubility across a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the fundamental principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure to identify its key functional groups and their respective polarities.

Molecular Structure Analysis: The molecule can be deconstructed into distinct polar (hydrophilic) and non-polar (hydrophobic) regions.

-

Polar Moieties:

-

Hydroxyl (-OH) Group: This group is highly polar and can act as both a hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents.[1][3]

-

Piperazine Ring Nitrogens: The two tertiary amine nitrogens within the piperazine ring are polar and can act as hydrogen bond acceptors. Their basic nature also means solubility can be pH-dependent in aqueous or acidic solutions.

-

-

Non-Polar Moieties:

-

Isopropyl Group (-CH(CH₃)₂): This branched alkyl group is non-polar and contributes hydrophobic character to the molecule.

-

Ethyl Linker and Piperazine Carbons: The hydrocarbon backbone of the molecule is also non-polar.

-

The overall solubility is a balance between these competing characteristics.[4] The presence of multiple polar sites, particularly the hydroxyl group, suggests a predisposition for solubility in polar solvents.

Caption: Structure of this compound highlighting polar and non-polar regions.

The interplay of these forces dictates solubility behavior. In a polar protic solvent like ethanol, the hydroxyl groups of both the solute and solvent can form strong hydrogen bonds, leading to effective solvation.[2] In non-polar solvents like hexane, the energy required to break the strong solute-solute hydrogen bonds is not compensated by the weak van der Waals forces formed with the solvent, resulting in poor solubility.

Inferred Solubility Profile

Based on the structural analysis and principles of intermolecular forces, a qualitative solubility profile for this compound can be inferred. This profile serves as a predictive tool for solvent screening in a laboratory setting.

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and amine groups can form strong hydrogen bonds with the solvent.[1][4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to dissolve polar molecules effectively.[2] |

| Acetonitrile, Acetone | Moderate | These solvents are polar but are weaker hydrogen bond acceptors compared to DMSO, suggesting slightly lower but still significant solubility.[2][5] | |

| Non-Polar | Toluene, Dichloromethane | Low to Moderate | The molecule possesses some non-polar character, which may allow for limited solubility in moderately polar or highly polarizable solvents. |

| Hexane, Cyclohexane, Diethyl Ether | Very Low / Insoluble | The energy from weak London dispersion forces is insufficient to overcome the strong solute-solute hydrogen bonding and dipole-dipole interactions.[2][4] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a well-controlled experimental procedure is essential. The Isothermal Saturation Method followed by gravimetric analysis is a reliable and straightforward technique.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials or evaporating dishes for drying

-

Drying oven or vacuum desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.[4] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. c. Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any suspended microcrystals, ensuring only the dissolved solute is measured. d. Dispense a precise volume of the filtered, saturated solution (e.g., 1.0 mL) into a pre-weighed (tared) glass vial. Record the exact mass of the empty vial.

-

Solvent Evaporation and Mass Determination: a. Place the vial containing the filtered solution into a drying oven set to a temperature that will evaporate the solvent efficiently without degrading the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator at room temperature. b. Continue drying until the solute is completely dry and a constant mass is achieved. c. Cool the vial to room temperature in a desiccator to prevent moisture absorption before weighing. d. Weigh the vial containing the dry residue on the analytical balance.

-

Calculation of Solubility: a. Mass of dissolved solute (m_solute): (Mass of vial + dry residue) - (Mass of empty vial) b. Volume of solvent used (V_solvent): The volume of the filtered solution taken (e.g., 1.0 mL). c. Solubility: Solubility = m_solute / V_solvent

-

The result is typically expressed in units such as mg/mL or g/L.

-

Caption: Workflow for the Isothermal Saturation Method.

Factors Influencing Experimental Results

Several factors can influence the measured solubility, and controlling them is key to obtaining reproducible data:

-

Temperature: The solubility of solids in liquids typically increases with temperature, as the dissolution process is often endothermic.[3][7] Therefore, maintaining a constant and accurately recorded temperature is crucial.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Always use high-purity materials.

-

Equilibrium Time: Insufficient equilibration time will lead to an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

-

pH (for protic or aqueous systems): The tertiary amines in the piperazine ring are basic. In acidic conditions, they can become protonated, forming a salt. This ionic form is significantly more polar and will exhibit dramatically different solubility compared to the neutral form.

Safety and Handling

When conducting solubility studies, standard laboratory safety practices must be followed. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and for every organic solvent used.[8][9][10] General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.

-

Keeping solvents away from ignition sources, as many are flammable.[11]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be inferred from its molecular structure. The presence of a hydroxyl group and two piperazine nitrogens suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with poor solubility expected in non-polar solvents. This guide provides both the theoretical foundation for these predictions and a robust experimental protocol for researchers to determine precise quantitative solubility values. This combined approach of theoretical prediction and empirical verification empowers scientists to make informed decisions in solvent selection, ultimately accelerating research and development timelines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. ehss.syr.edu [ehss.syr.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.pfizer.com [cdn.pfizer.com]

The Privileged Scaffold: A Technical Guide to the Biological Activities of 2-(4-Isopropylpiperazin-1-yl)ethanol Derivatives

This guide provides an in-depth exploration of the diverse biological activities associated with derivatives of the 2-(4-isopropylpiperazin-1-yl)ethanol scaffold. As a "privileged" structure in medicinal chemistry, the piperazine ring, particularly when functionalized with an ethanol moiety, serves as a versatile backbone for the development of novel therapeutic agents.[1][2][3] This document will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these derivatives, with a focus on their potential applications in treating a range of human diseases. We will explore their neuropharmacological, antimicrobial, and anticancer properties, providing detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The this compound Core: A Building Block for Bioactivity

The this compound molecule combines several key features that contribute to its pharmacological potential. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a rigid structure with a high polar surface area, enhancing water solubility and bioavailability.[3] The N-isopropyl group provides a specific lipophilic character that can influence receptor binding and cell permeability. Finally, the ethanol side chain presents a reactive hydroxyl group that can be readily modified to generate a diverse library of derivatives.

The versatility of this scaffold allows for systematic modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how alterations to the aryl substituents, the ethanol side chain, and the piperazine ring itself impact the biological activity of the resulting compounds.

Neuropharmacological Activities: Modulating Brain Chemistry

Derivatives of the piperazine scaffold have long been investigated for their effects on the central nervous system (CNS).[2][4][5][6] The ability of these compounds to interact with various neurotransmitter receptors, particularly dopaminergic and serotonergic receptors, has led to the development of antipsychotic, antidepressant, and anxiolytic agents.[4][7]

Antipsychotic Potential

Atypical antipsychotics often feature an arylpiperazine moiety. The mechanism of action for many of these drugs involves antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. Derivatives of this compound can be designed to exhibit a similar receptor binding profile.

A study on 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides demonstrated that specific substitutions on the aryl ring led to compounds with a promising atypical antipsychotic-like profile in mouse models.[5] These compounds were evaluated for their ability to counteract apomorphine-induced climbing and 5-HTP-induced head twitches, behaviors associated with dopaminergic and serotonergic stimulation, respectively.[5]

Experimental Protocol: Evaluation of Antipsychotic Activity

Objective: To assess the potential antipsychotic effects of novel this compound derivatives using established behavioral models in mice.

Models:

-

Apomorphine-Induced Climbing:

-

Rationale: Apomorphine is a non-selective dopamine agonist that induces a characteristic climbing behavior in mice, which is sensitive to dopamine receptor antagonists.

-

Procedure:

-

Male Swiss mice are pre-treated with the test compound or vehicle control via intraperitoneal (i.p.) injection.

-

After a 30-minute absorption period, apomorphine (1.5 mg/kg) is administered subcutaneously.

-

Mice are immediately placed in individual wire mesh cages.

-

Climbing behavior is scored at 10, 20, and 30 minutes post-apomorphine injection based on the position of the mouse in the cage.

-

-

-

5-HTP-Induced Head Twitch Response:

-

Rationale: 5-Hydroxytryptophan (5-HTP) is a precursor to serotonin and induces head twitches in mice, a behavior mediated by 5-HT2A receptors.

-

Procedure:

-

Mice are pre-treated with the test compound or vehicle.

-

30 minutes later, 5-HTP (100 mg/kg, i.p.) is administered.

-

The number of head twitches is counted for 2-minute periods at 10-minute intervals for 30 minutes.

-

-

Data Analysis: The scores from the apomorphine-induced climbing test and the number of head twitches are compared between the test compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Anxiolytic and Antidepressant-like Activities

The serotonergic and GABAergic systems are key targets for anxiolytic and antidepressant medications.[4][6] A novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), has been shown to exhibit both anxiolytic-like and antidepressant-like activities in mice.[4] The study revealed that these effects are mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor.[4]

Signaling Pathway: Anxiolytic and Antidepressant Action

Caption: Modulation of serotonergic and GABAergic pathways by piperazine derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Piperazine derivatives have emerged as a promising scaffold for this purpose, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9][10][11][12][13]

The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. Structure-activity relationship studies have shown that the nature of the substituents on the piperazine ring and the aryl moieties significantly influences the antimicrobial potency and spectrum.[8]

For instance, the synthesis and evaluation of 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives revealed that a 4-(2-trifluoromethyl)-benzenesulfonyl substitution resulted in significant activity against pathogenic bacterial and fungal strains.[8] Another study on 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines identified compounds that were more potent than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Potential: Targeting Tumor Cell Proliferation

The piperazine scaffold is also a key component of several anticancer drugs.[1][14][15][16] Derivatives of this compound can be designed to exhibit cytotoxic activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Novel piperazine derivatives of vindoline, a Vinca alkaloid, have demonstrated significant antiproliferative effects across a panel of 60 human tumor cell lines.[14] Specifically, derivatives with a 4-trifluoromethylphenyl substituent showed remarkable efficacy against colon and CNS cancer, as well as melanoma.[14] Another study on 1-(2-aryl-2-adamantyl)piperazine derivatives highlighted their selective efficacy against melanoma cell lines, inducing cell death via apoptosis and autophagy-related mechanisms.[16]

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound Class | Cancer Type | Cell Line | Activity Metric | Result | Reference |

| Vindoline-Piperazine Conjugates | Breast Cancer | MDA-MB-468 | GI50 | 1.00 µM | [14] |

| Non-Small Cell Lung Cancer | HOP-92 | GI50 | 1.35 µM | [14] | |

| Colon Cancer | KM12 | Growth Percent | -84.40% | [14] | |

| Melanoma | SK-MEL-5 | Growth Percent | -98.17% | [14] | |

| N-Ethyl-Piperazinyl-Amides of Oleanonic and Ursonic Acids | Various | NCI-60 Panel | GI50 | Submicromolar | [15] |

| 1-(2-Aryl-2-adamantyl)piperazines | Melanoma | MDA-MB-435 | Clonogenic Inhibition | Significant | [16] |

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising area for drug discovery and development. The inherent versatility of the piperazine ring, coupled with the ability to introduce a wide range of substituents, allows for the creation of compounds with diverse and potent biological activities. The neuropharmacological, antimicrobial, and anticancer properties highlighted in this guide underscore the therapeutic potential of this chemical class.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Deepening: Systematic modifications of the this compound core are needed to build a comprehensive SAR profile for each biological activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising derivatives will be crucial for their further development.

-

In Vivo Efficacy and Safety: Compounds with potent in vitro activity must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity.

-

Development of Drug Delivery Systems: Formulations that enhance the bioavailability and targeted delivery of these compounds could further improve their therapeutic index.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full potential of this compound derivatives in the ongoing quest for novel and effective therapies.

References

- 1. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)E… [ouci.dntb.gov.ua]

- 7. 2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol | C23H27F3N2OS | CID 25137855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apjhs.com [apjhs.com]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The 2-(4-Isopropylpiperazin-1-yl)ethanol Scaffold: A Privileged Pharmacophore in CNS Drug Discovery

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Authored by: A Senior Application Scientist

Abstract

The 2-(4-isopropylpiperazin-1-yl)ethanol moiety represents a significant pharmacophore in modern drug design, particularly within the realm of centrally acting agents. This technical guide provides a comprehensive analysis of this structural motif, dissecting its intrinsic properties that contribute to favorable biological activity and pharmacokinetic profiles. We will explore its role as a versatile building block, delve into the nuanced structure-activity relationships (SAR) of its derivatives, and elucidate its interactions with key neurological targets. This document serves as a resource for medicinal chemists and drug development professionals, offering a synthesis of established knowledge and actionable protocols for the synthesis and evaluation of novel compounds bearing this privileged scaffold.

Introduction: The Strategic Value of the Piperazine Moiety

The piperazine ring is a ubiquitous feature in a multitude of FDA-approved pharmaceuticals, a testament to its value in medicinal chemistry.[1][2][3] This six-membered heterocycle, with its two opposing nitrogen atoms, imparts a unique combination of structural rigidity and physicochemical properties.[2] The nitrogen atoms can serve as hydrogen bond acceptors and can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.[2] Furthermore, the piperazine ring acts as a versatile scaffold, allowing for the strategic placement of various substituents to modulate pharmacological activity and fine-tune pharmacokinetic parameters.[1][4]

The this compound pharmacophore builds upon this foundation by incorporating two key features: an N-isopropyl group and a hydroxyethyl side chain. The isopropyl group provides a degree of lipophilicity that can facilitate penetration of the blood-brain barrier, a critical attribute for CNS-active drugs.[5] The ethanol moiety offers a site for further chemical modification, enabling the exploration of structure-activity relationships, and can also participate in hydrogen bonding interactions with biological targets.

Molecular Architecture and Physicochemical Properties

The this compound core possesses a unique topographical and electronic signature that underpins its utility as a pharmacophore.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₉H₂₀N₂O | |

| Molecular Weight | 172.27 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 27.7 Ų | Contributes to good membrane permeability and blood-brain barrier penetration. |

| pKa (predicted) | ~8.5-9.5 (more basic nitrogen) | The basicity of the piperazine nitrogens allows for salt formation, improving solubility and handling. The protonated form can engage in ionic interactions with target receptors. |

| LogP (predicted) | ~1.0-1.5 | A balanced lipophilicity that is often optimal for CNS drugs, allowing for both sufficient membrane permeability and aqueous solubility. |

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of the this compound core and its analogs can be achieved through several established synthetic routes. A common and efficient method involves the N-alkylation of a suitable piperazine precursor.

General Synthetic Protocol for 2-(4-Alkylpiperazin-1-yl)ethanol Derivatives

This protocol outlines a general procedure for the synthesis of N-alkylated piperazine-ethanol derivatives, which can be adapted for the specific synthesis of the isopropyl analog.

Step 1: N-Alkylation of 1-(2-hydroxyethyl)piperazine

-

Reaction: 1-(2-Hydroxyethyl)piperazine is reacted with an appropriate alkylating agent (e.g., isopropyl bromide or isopropyl iodide) in the presence of a base.

-

Reagents and Conditions:

-

1-(2-Hydroxyethyl)piperazine (1 equivalent)

-

Isopropyl bromide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base (2-3 equivalents)

-

Acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) as the solvent

-

Reaction is typically stirred at room temperature or heated to 50-80 °C for several hours to overnight.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the inorganic base.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

-

References

Thermogravimetric Analysis of 2-(4-Isopropylpiperazin-1-yl)ethanol: A Comprehensive Technical Guide

Introduction: Unveiling Thermal Stability

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the physicochemical properties of intermediates is paramount. 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS No. 103069-50-7), a substituted piperazine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a piperazine ring, a tertiary amine, and a primary alcohol, imparts specific characteristics that are crucial for its application and handling.[2]

Thermogravimetric analysis (TGA) is a cornerstone technique in material characterization, offering profound insights into the thermal stability and compositional properties of materials.[3][4] By meticulously measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides a quantitative assessment of its thermal degradation profile.[5][6] This guide presents an in-depth exploration of the thermogravimetric analysis of this compound, offering a robust framework for researchers, scientists, and drug development professionals to evaluate its thermal stability.

The "Why": Causality Behind the TGA Experiment

The decision to employ TGA for the analysis of this compound is driven by the need to ascertain its thermal limits. This knowledge is critical for:

-

Process Safety and Hazard Assessment: Understanding the decomposition temperature is vital for preventing runaway reactions and ensuring safe handling and storage conditions.

-

API Synthesis and Process Optimization: The thermal stability of this intermediate directly impacts the design of synthetic routes, particularly for reactions conducted at elevated temperatures.

-

Purity and Quality Control: TGA can detect the presence of volatile impurities or residual solvents, which would manifest as mass loss at temperatures below the decomposition point of the main compound.

-

Regulatory Compliance: Thermal stability data is an integral part of the documentation required by regulatory agencies for drug substance characterization.

Piperazine and its derivatives are known to undergo thermal degradation, and the presence of both an alcohol and a tertiary amine in the structure of this compound suggests potential for complex decomposition pathways.[7]

Methodology: A Self-Validating Protocol

The following protocol for the thermogravimetric analysis of this compound is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for obtaining reliable data. The instrument should be equipped with a high-precision balance and a furnace capable of a linear heating rate.[3][5]

-

Mass Calibration: Performed using certified calibration weights to ensure the accuracy of the balance.

-

Temperature Calibration: Carried out using materials with known Curie points (e.g., nickel and iron) to ensure the accuracy of the temperature measurement at the sample.

Experimental Parameters

The choice of experimental parameters is critical and directly influences the outcome of the TGA experiment.[8]

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5-10 mg | An optimal sample size that is representative of the bulk material without causing significant thermal gradients within the sample. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution of thermal events and experimental time. |

| Temperature Range | Ambient to 600 °C | This range is sufficient to cover the boiling point of the compound (263.9°C) and its expected decomposition.[2] |

| Purge Gas | Nitrogen (Inert) | An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound. |

| Flow Rate | 50 mL/min | A typical flow rate to ensure an inert environment and efficient removal of gaseous decomposition products. |

| Sample Pan | Aluminum or Platinum | These materials are inert within the experimental temperature range and have good thermal conductivity. |

Step-by-Step Experimental Workflow

-

Instrument Preparation: Turn on the TGA instrument and allow it to stabilize. Start the nitrogen purge gas flow.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared sample pan.

-

Loading the Sample: Carefully place the sample pan onto the TGA balance mechanism.

-

Initiating the Experiment: Program the instrument with the specified experimental parameters and start the analysis.

-

Data Collection: The instrument will record the sample mass as a function of temperature.

-

Post-Analysis: Once the experiment is complete, allow the furnace to cool down before removing the sample residue.

Visualizing the Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|CAS 103069-50-7 [benchchem.com]

- 3. Interpreting results from TGA instruments [xrfscientific.com]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. etamu.edu [etamu.edu]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2-(4-Isopropylpiperazin-1-yl)ethanol: A Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylpiperazin-1-yl)ethanol is a key heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a piperazine ring, an isopropyl group, and a primary alcohol makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperazine moiety is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as their solubility and bioavailability. This guide provides a comprehensive overview of the known synonyms, chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Synonyms

A clear understanding of the nomenclature of a chemical entity is crucial for effective scientific communication and procurement. This compound is known by several systematic and common names.

| Identifier Type | Value |

| IUPAC Name | 2-(4-propan-2-ylpiperazin-1-yl)ethanol |

| CAS Number | 103069-50-7 |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Common Synonyms | 1-(2-Hydroxyethyl)-4-isopropyl-piperazine |

| 4-Isopropyl-1-piperazineethanol |

Physicochemical Properties

| Property | Value |

| Appearance | Clear, colorless to pale yellow oily liquid |

| Boiling Point | 263.9 °C at 760 mmHg |

| Density | 0.98 g/cm³ |

| Water Solubility | Miscible |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main synthetic routes starting from 1-(2-hydroxyethyl)piperazine: N-alkylation and reductive amination. The choice between these methods often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis Workflow Overview

Methodological & Application

Application Note & Synthesis Protocol: 2-(4-Isopropylpiperazin-1-yl)ethanol

Abstract

This document provides a detailed technical guide for the synthesis of 2-(4-Isopropylpiperazin-1-yl)ethanol (CAS No. 103069-50-7), a valuable piperazine derivative. This compound serves as a versatile intermediate and building block in medicinal chemistry and drug discovery, primarily due to the favorable pharmacokinetic properties imparted by the piperazine scaffold and the reactive hydroxyl group available for further functionalization.[1][2] We present two robust synthetic strategies: a highly selective one-pot reductive amination and a classical direct N-alkylation. The primary focus is on the reductive amination protocol, which offers superior control over selectivity and generally produces higher yields with simpler purification. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction and Strategic Overview

The synthesis of N-substituted piperazines is a cornerstone of modern pharmaceutical development. The piperazine ring is a privileged scaffold, frequently incorporated into drug candidates to enhance solubility, bioavailability, and target engagement. This compound is a bifunctional molecule featuring a tertiary amine within the piperazine ring and a primary alcohol. This structure makes it a key precursor for creating more complex molecules, particularly in the development of novel therapeutic agents.[1][2]

The synthetic challenge lies in the selective mono-alkylation of the parent compound, 1-(2-Hydroxyethyl)piperazine.[3][4] Direct alkylation methods, while straightforward, often suffer from a lack of selectivity, leading to the formation of undesired quaternary ammonium salts and complicating purification.[5][6][7]

To address this, we present two viable synthetic routes:

-

Strategy A: Reductive Amination (Preferred): This elegant one-pot method involves the reaction of 1-(2-Hydroxyethyl)piperazine with acetone to form an intermediate iminium ion, which is then immediately reduced in situ to the target tertiary amine. This approach is highly selective, typically high-yielding, and avoids the common pitfalls of over-alkylation.[6][8][9]

-

Strategy B: Direct N-Alkylation: This classical approach utilizes an isopropyl halide to directly alkylate the secondary amine of the starting material. While mechanistically simple, it requires careful control of stoichiometry and reaction conditions to favor the desired mono-alkylation product.[3][5]

This document will provide a detailed, step-by-step protocol for the preferred reductive amination strategy, followed by an alternative protocol for direct alkylation.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of the target compound and key reagents is critical for successful and safe execution.

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | 103069-50-7 | C₉H₂₀N₂O | 172.27 | 263.9 at 760 mmHg | 0.98 |

| 1-(2-Hydroxyethyl)piperazine | 103-76-4 | C₆H₁₄N₂O | 130.19 | 246 | 1.061 |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | 56 | 0.784 |

| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | N/A (Decomposes) | 1.2 |

Data sourced from PubChem and commercial supplier information.[2][10]

Safety & Handling

Mandatory Precautions: All experimental work must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is required at all times.

-

Reagents: Acetone and other organic solvents like ethanol are highly flammable liquids and vapors.[11][12][13] Keep away from heat, sparks, open flames, and other ignition sources.[14] Ground all equipment to prevent static discharge.[11]

-

Corrosives/Irritants: Piperazine derivatives can be irritating to the skin and eyes. Avoid contact.[14]

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Always consult the most current Safety Data Sheet (SDS) for each chemical before use.[11][12][13][15]

Preferred Synthesis Protocol: Reductive Amination

This method is recommended for its high selectivity and operational simplicity. The reaction proceeds via a one-pot, two-step sequence where iminium ion formation is followed by an immediate reduction.

Underlying Principle & Causality

The secondary amine of 1-(2-Hydroxyethyl)piperazine nucleophilically attacks the carbonyl carbon of acetone. This is followed by dehydration to form a transient iminium ion. A mild, selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is introduced. NaBH(OAc)₃ is sterically hindered and less reactive than reagents like NaBH₄, making it ideal for selectively reducing the electrophilic iminium ion in the presence of the less reactive acetone starting material.[6] This selectivity is the key to preventing unwanted side reactions and achieving a clean product profile.

Experimental Workflow Diagram

Caption: One-pot reductive amination workflow.

Step-by-Step Methodology

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Hydroxyethyl)piperazine (6.51 g, 50.0 mmol, 1.0 eq.).

-

Solvent Addition: Add acetone (100 mL). Acetone serves as both a reactant and the solvent. Stir the mixture at room temperature (20-25°C) until the starting material is fully dissolved.

-

Iminium Formation: Allow the solution to stir for 20 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 75.0 mmol, 1.5 eq.) to the stirring solution in small portions over 30 minutes. Note: The addition may be slightly exothermic; maintain the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel (using a mobile phase gradient of DCM/Methanol, e.g., 98:2 to 95:5) to yield the final product as a colorless to pale yellow liquid.

Table 2: Summary of Reductive Amination Parameters

| Parameter | Value | Rationale |

| Starting Material | 1-(2-Hydroxyethyl)piperazine | Precursor containing the required piperazine ethanol backbone. |

| Reagent | Acetone | Source of the isopropyl group. |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for reducing iminium ions over ketones.[6] |

| Stoichiometry (SM:Acetone:Reducer) | 1 : (excess) : 1.5 | Excess acetone drives iminium formation; excess reducer ensures complete conversion. |

| Solvent | Acetone | Serves dual role as reactant and solvent, simplifying the procedure. |

| Temperature | Room Temperature (20-25°C) | Sufficient for reaction to proceed without promoting side reactions. |

| Reaction Time | 4-6 hours | Typical duration; should be confirmed by reaction monitoring. |

| Expected Yield | 80-90% | High efficiency is characteristic of this method. |

Alternative Protocol: Direct N-Alkylation

This method is a viable alternative, particularly if reductive amination reagents are unavailable. It relies on a direct Sₙ2 reaction.

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask, combine 1-(2-Hydroxyethyl)piperazine (6.51 g, 50.0 mmol, 1.0 eq.), anhydrous potassium carbonate (K₂CO₃) (10.37 g, 75.0 mmol, 1.5 eq.), and acetonitrile (100 mL).

-

Reagent Addition: Slowly add 2-bromopropane (6.76 g, 55.0 mmol, 1.1 eq.) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.

-

Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the isopropyl group and the correct integration of all protons.

-

Mass Spectrometry (MS): To verify the molecular weight (172.27 g/mol ).

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and C-N stretches of the amine.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|CAS 103069-50-7 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-(piperazin-1-yl)ethan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ehss.syr.edu [ehss.syr.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. medline.com [medline.com]

- 15. emsdiasum.com [emsdiasum.com]

Application Notes & Protocols: The Strategic Use of 2-(4-Isopropylpiperazin-1-yl)ethanol in the Synthesis of Novel Anticancer Agents

Introduction: The Piperazine Moiety as a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its prevalence in a multitude of FDA-approved drugs is a testament to its favorable physicochemical properties, which can enhance aqueous solubility, bioavailability, and membrane permeability of drug candidates. Within oncology, the piperazine moiety is a cornerstone in the design of targeted therapies, particularly kinase inhibitors. The nitrogen atoms of the piperazine ring provide crucial hydrogen bond accepting and donating capabilities, enabling strong and specific interactions with the hinge region of the ATP-binding pocket of various kinases. This guide focuses on the application of a specific, functionalized piperazine synthon, 2-(4-Isopropylpiperazin-1-yl)ethanol, in the synthesis of a new generation of potent anticancer agents. We will delve into the rationale for its use, provide detailed synthetic protocols, and explore the mechanism of action of the resulting compounds.

Rationale for Employing this compound in Anticancer Drug Design

The choice of this compound as a building block in the synthesis of anticancer agents is a strategic one, driven by several key considerations:

-

Modulation of Physicochemical Properties: The isopropyl group provides a degree of lipophilicity that can be advantageous for cell membrane penetration, while the ethanol moiety offers a hydrophilic handle that can be tailored to optimize solubility and pharmacokinetic profiles. This balance is critical for achieving effective drug concentrations at the target site.

-

Bioisosteric Replacement: In many established kinase inhibitors, a simple N-methylpiperazine group is present. The substitution with an N-isopropyl group can be considered a bioisosteric replacement, potentially offering improved metabolic stability by blocking N-dealkylation, a common metabolic pathway for piperazine-containing drugs. The ethanol group provides a further point for diversification and can influence the overall conformation and binding of the molecule.

-

Versatile Synthetic Handle: The secondary amine of the piperazine ring is a nucleophilic center that readily participates in a variety of coupling reactions, allowing for the straightforward incorporation of this fragment into a larger molecular scaffold. The terminal hydroxyl group of the ethanol side chain can also be further functionalized to modulate the properties of the final compound.

Application Showcase: Synthesis of an Imidazo[2,1-b][1][2][3]thiadiazole-Based Anticancer Agent

A promising class of anticancer agents currently under investigation are derivatives of imidazo[2,1-b][1][2][3]thiadiazole. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines. A patented compound, 2-(4-{1-[6-(4-Isopropyl-phenyl)-imidazo[2,1-b][1][2][3]thiadiazol-2-yl]-piperidin-4-ylmethyl}-piperazin-1-yl)-ethanol , serves as an excellent case study for the application of our featured synthon[4][5][6].

Retrosynthetic Analysis and Proposed Synthetic Workflow

The synthesis of this target molecule can be approached through a convergent strategy, bringing together three key fragments: the imidazo[2,1-b][1][2][3]thiadiazole core, a piperidin-4-ylmethyl linker, and the this compound moiety.

Caption: Proposed convergent synthetic workflow for the target anticancer agent.

Detailed Synthetic Protocols

The following protocols are generalized based on established methodologies for the synthesis of imidazo[2,1-b][1][2][3]thiadiazole and piperazine derivatives[7][8][9]. Researchers should optimize these conditions for specific substrates and scales.

Protocol 1: Synthesis of the Imidazo[2,1-b][1][2][3]thiadiazole Core

This protocol outlines the cyclocondensation reaction to form the core heterocyclic system.

Materials:

-

2-Amino-5-(4-isopropylphenyl)-1,3,4-thiadiazole

-

α-Bromoketone (e.g., 2-bromo-1-(piperidin-1-yl)ethan-1-one)

-

Ethanol (anhydrous)

-

Sodium bicarbonate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

To a solution of 2-amino-5-(4-isopropylphenyl)-1,3,4-thiadiazole (1.0 eq) in anhydrous ethanol, add the appropriate α-bromoketone (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium bicarbonate (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the imidazo[2,1-b][1][2][3]thiadiazole core.

Protocol 2: Coupling of this compound with the Piperidine Linker

This protocol describes the nucleophilic substitution to connect the piperazine moiety to the piperidine linker.

Materials:

-

This compound (1.0 eq)

-

Activated piperidin-4-ylmethyl linker (e.g., 1-Boc-4-(tosyloxymethyl)piperidine) (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a round-bottom flask, dissolve the activated piperidin-4-ylmethyl linker in anhydrous acetonitrile.

-

Add this compound and potassium carbonate to the solution.

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

-

If a Boc protecting group was used, deprotect under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine of the piperidine ring, ready for the final coupling step.

Protocol 3: Final Assembly of the Anticancer Agent

This protocol details the final coupling of the imidazo[2,1-b][1][2][3]thiadiazole core with the piperazinyl-piperidine intermediate.

Materials:

-

Imidazo[2,1-b][1][2][3]thiadiazole core with a suitable leaving group (e.g., a 2-chloro or 2-bromo derivative) (1.0 eq)

-

Piperazinyl-piperidine intermediate from Protocol 2 (1.1 eq)

-

A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA) (2.0 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer with heating

Procedure:

-

Dissolve the imidazo[2,1-b][1][2][3]thiadiazole core in anhydrous DMF.

-

Add the piperazinyl-piperidine intermediate and DIPEA to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield the target anticancer agent.

Biological Activity and Mechanism of Action

Derivatives of imidazo[2,1-b][1][2][3]thiadiazole have demonstrated significant antiproliferative activity against a variety of cancer cell lines, with IC₅₀ values often in the micromolar to sub-micromolar range[1][10].

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |